n-((5-Sulfamoylthiophen-2-yl)methyl)propionamide

Lipophilicity Drug design Physicochemical profiling

N-((5-Sulfamoylthiophen-2-yl)methyl)propionamide (CAS 1099052-73-9) is a sulfamoylthiophene amide derivative with the molecular formula C₈H₁₂N₂O₃S₂ and a molecular weight of 248.32 g/mol. The compound is supplied as a research-grade building block with a purity specification of 98% by multiple vendors, including Fluorochem (Product Code F709381) and Chemscene (Cat.

Molecular Formula C8H12N2O3S2
Molecular Weight 248.3 g/mol
Cat. No. B14916489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-((5-Sulfamoylthiophen-2-yl)methyl)propionamide
Molecular FormulaC8H12N2O3S2
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESCCC(=O)NCC1=CC=C(S1)S(=O)(=O)N
InChIInChI=1S/C8H12N2O3S2/c1-2-7(11)10-5-6-3-4-8(14-6)15(9,12)13/h3-4H,2,5H2,1H3,(H,10,11)(H2,9,12,13)
InChIKeyVESSJVJIUQMSEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((5-Sulfamoylthiophen-2-yl)methyl)propionamide – Core Identity and Procurement Baseline for the Sulfamoylthiophene Amide Building Block


N-((5-Sulfamoylthiophen-2-yl)methyl)propionamide (CAS 1099052-73-9) is a sulfamoylthiophene amide derivative with the molecular formula C₈H₁₂N₂O₃S₂ and a molecular weight of 248.32 g/mol . The compound is supplied as a research-grade building block with a purity specification of 98% by multiple vendors, including Fluorochem (Product Code F709381) and Chemscene (Cat. No. CS-0296358) . Its structure features a thiophene ring substituted at the 2-position with a methylpropionamide chain and at the 5-position with a primary sulfamoyl group, placing it within the broader class of sulphamoylthiophenamide derivatives that have been the subject of patent filings for antiviral applications, notably as inhibitors of HBV replication [1].

Why Generic Substitution of N-((5-Sulfamoylthiophen-2-yl)methyl)propionamide Is Scientifically Unsound


Substituting N-((5-sulfamoylthiophen-2-yl)methyl)propionamide with the closest commercially available sulfamoylthiophene amide analogs—such as the acetamide homolog (N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide, Sigma-Aldrich EME00279) or the furan-2-carboxamide variant—introduces quantifiable alterations in lipophilicity, conformational flexibility, and hydrogen-bonding pharmacophore geometry that cannot be retrospectively corrected in a structure–activity relationship (SAR) campaign . Even modest changes in the N-acyl chain length shift the calculated LogP by more than 0.39 log units and alter the number of rotatable bonds, directly impacting predicted permeability, aqueous solubility, and entropic binding penalties in target engagement assays . The acetamide analog is furthermore sold by Sigma-Aldrich under an “as-is” policy without vendor-provided analytical certificates, introducing additional procurement risk that is absent for the target compound .

Quantitative Differentiation Evidence for N-((5-Sulfamoylthiophen-2-yl)methyl)propionamide Versus Closest Analogs


Lipophilicity Superiority Over the Acetamide Homolog Confirmed by Computed LogP

N-((5-Sulfamoylthiophen-2-yl)methyl)propionamide exhibits a computed LogP of 0.4217, which is 0.3901 log units higher than the 0.0316 LogP of the direct acetamide homolog N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide . This difference arises solely from the additional methylene unit in the propionamide side chain and places the target compound closer to the optimal lipophilicity range (LogP 1–3) for oral bioavailability according to Lipinski's rule-of-five guidelines, whereas the acetamide analog is essentially at the hydrophilic boundary.

Lipophilicity Drug design Physicochemical profiling

Increased Conformational Flexibility Reflected by Rotatable Bond Count

The target compound contains 4 rotatable bonds, one more than the 3 rotatable bonds present in N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide, as catalogued by Chemscene for both compounds . The additional rotatable bond resides in the propionamide ethyl group and introduces an extra degree of conformational freedom, which can be advantageous for probing flexible binding pockets or for generating diverse conformer libraries in virtual screening campaigns.

Conformational entropy Molecular flexibility SAR exploration

Vendor Quality Assurance: Guaranteed 98% Purity with Full Analytical Documentation vs. 'As-Is' Sale of Acetamide Analog

N-((5-Sulfamoylthiophen-2-yl)methyl)propionamide is supplied by both Fluorochem and Chemscene with a certified purity specification of ≥98% and standard analytical documentation (Certificate of Analysis available) . In contrast, the structurally closest commercial analog, N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide (Sigma-Aldrich EME00279), is explicitly sold 'AS-IS' with the vendor stating that 'Sigma-Aldrich does not collect analytical data for this product' and 'Buyer assumes responsibility to confirm product identity and/or purity,' with all sales final and no warranties .

Procurement risk Analytical quality Reproducibility

Patent Family Placement Suggests Antiviral Relevance While Maintaining Structural Distinction from Congeners

The sulfamoylthiophene amide scaffold, to which N-((5-sulfamoylthiophen-2-yl)methyl)propionamide belongs, is explicitly claimed in US Patent 10,160,743 B2 (Janssen Sciences Ireland UC) as inhibitors of HBV replication, with the generic Formula (I) covering thiophene sulfamoyl amides [1]. Although no specific EC₅₀ or IC₅₀ data are publicly available for this exact compound, its placement within a patented antiviral chemotype distinguishes it from non-patented sulfamoylthiophene building blocks such as 5-chlorothiophene-2-sulfonamide (CAS 53595-66-7), which lack the amide extension and have no documented antiviral intellectual property .

HBV inhibition Patent landscape Chemical series

Optimal Procurement and Deployment Scenarios for N-((5-Sulfamoylthiophen-2-yl)methyl)propionamide


Medicinal Chemistry SAR Exploration of HBV Capsid Assembly Modulators

When expanding a sulfamoylthiophene amide series derived from the Janssen HBV patent family (US 10,160,743 B2), N-((5-sulfamoylthiophen-2-yl)methyl)propionamide offers a propionamide side chain that is not available in the commercially listed acetamide or furan-2-carboxamide analogs [1]. Its 0.42 LogP and 4 rotatable bonds provide a distinct physicochemical profile for probing lipophilic pockets within the HBV core protein, and its 98% certified purity ensures reproducibility across multiple rounds of parallel synthesis .

Fragment-Based Lead Generation Requiring Documented Purity and Vendor Traceability

In fragment-based drug discovery (FBDD) campaigns where compound integrity is critical for hit validation by X-ray crystallography or surface plasmon resonance (SPR), the target compound's dual-vendor availability with Certificate of Analysis (Fluorochem and Chemscene) eliminates the identity risk associated with the 'as-is' acetamide analog from Sigma-Aldrich [1]. The documented 98% purity specification reduces the likelihood of false-negative or false-positive binding signals arising from impurities [1].

Computational Chemistry Model Building and QSAR Dataset Augmentation

The computed LogP difference of +0.39 between the propionamide and acetamide homologs, coupled with the +1 rotatable bond, makes N-((5-sulfamoylthiophen-2-yl)methyl)propionamide a valuable data point for quantitative structure–property relationship (QSPR) models that correlate N-acyl chain length with lipophilicity and conformational entropy in thiophene sulfonamide series [1]. Its well-defined computational descriptors (TPSA 89.26, H_acceptors 4, H_donors 2) further support its use in training sets for machine-learning-based ADME prediction algorithms [1].

Patent-Literate Hit-to-Lead Chemistry in the Antiviral Space

For organizations conducting freedom-to-operate analyses prior to initiating a medicinal chemistry program, selecting N-((5-Sulfamoylthiophen-2-yl)methyl)propionamide—a compound that falls within the structural scope of US 10,160,743 B2—provides a chemically tractable entry point into the sulphamoylthiophenamide IP landscape [1]. This contrasts with the use of 5-chlorothiophene-2-sulfonamide, which lacks the amide extension and is not covered by the same antiviral patent claims, thereby offering no direct IP linkage to HBV inhibition [1].

Quote Request

Request a Quote for n-((5-Sulfamoylthiophen-2-yl)methyl)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.